molecular formula C11H10FNO3 B8291313 5-Fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol

5-Fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol

Cat. No.: B8291313
M. Wt: 223.20 g/mol
InChI Key: PMTGGYRBJMVSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

5-fluoro-4-(hydroxymethyl)-6-methoxyquinolin-3-ol

InChI

InChI=1S/C11H10FNO3/c1-16-9-3-2-7-10(11(9)12)6(5-14)8(15)4-13-7/h2-4,14-15H,5H2,1H3

InChI Key

PMTGGYRBJMVSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=CN=C2C=C1)O)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester (355 mg, 1.21 mmol, 1.0 eq) is added at 0° C. to a stirred suspension of lithium aluminium hydride (138 mg, 3.63 mmol, 3.0 eq) in tetrahydrofuran (5 mL). After 2 hours stirring at 0° C., brine is used to quench the reaction and the resulting mixture is extracted with ethyl acetate (3×10 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a residue that is suspended in dichloromethane:methanol (10:1, v/v) and filtered to afford 5-fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol as an off-white solid (62 mg, 23% yield).
Name
3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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